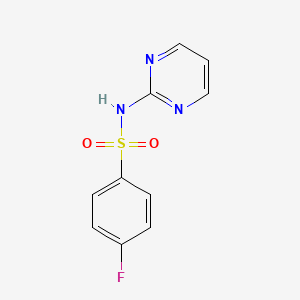

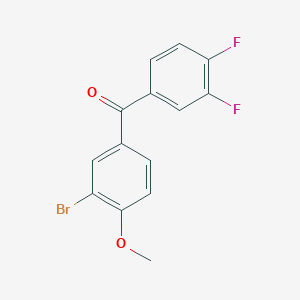

![molecular formula C18H21N3O2S B5513373 N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide](/img/structure/B5513373.png)

N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. For example, a study on the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, a compound with some similarities in functional groups, involved an approachable method and structural determination by X-ray crystallography (B. Al-Hourani et al., 2016).

Scientific Research Applications

Molecular Docking and Bioassay Studies

A study by Al-Hourani et al. (2016) focused on the synthesis of a related compound, examining its crystal structure and evaluating its potential as a cyclooxygenase-2 inhibitor through molecular docking and bioassay studies. Although the study did not directly involve the compound , it highlights the approach of using similar chemical structures to investigate therapeutic potentials against specific enzymes or in the treatment of diseases, which could be relevant for the applications of N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide in future research (Al-Hourani et al., 2016).

DNA Damage Repair

Nicotinamide, a component of the chemical name, has been shown to stimulate DNA repair synthesis in human lymphocytes exposed to UV irradiation and other DNA-damaging agents. This finding by Berger and Sikorski (1980) underscores the potential of nicotinamide-related compounds, such as N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide, in enhancing cellular repair mechanisms, which could have implications for cancer research and the development of therapeutic strategies targeting DNA repair pathways (Berger & Sikorski, 1980).

Cellular Energy Metabolism and Cytoprotection

The role of nicotinamide in cellular energy metabolism and its cytoprotective effects were discussed in a study by Maiese et al. (2009). Nicotinamide's ability to modulate oxidative stress and influence pathways related to cell survival and death has implications for the study of N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide in conditions involving immune dysfunction, diabetes, and aging-related diseases (Maiese et al., 2009).

Antimicrobial Activity

Research by Oroujzadeh et al. (2017) on new carbacylamidophosphates containing nicotinamide demonstrated antibacterial activity, suggesting that compounds related to nicotinamide, such as N-{3-[(dimethylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}nicotinamide, may also possess antimicrobial properties that could be explored for therapeutic applications (Oroujzadeh et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[3-(dimethylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-21(2)18(23)15-13-8-4-3-5-9-14(13)24-17(15)20-16(22)12-7-6-10-19-11-12/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZNQWQZQCSLDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5513296.png)

![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)

![(1S*,5R*)-6-benzyl-3-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5513350.png)

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)